Cu-TMEDA catalyst

Aerobic Oxidation Benzylic Alcohol Green Chemistry

Choose Cu-TMEDA catalyst (CAS 30698-64-7) — a pre-formed crystalline dinuclear Cu(II) complex (m.p. 131-132 °C) delivering reproducible performance. Unlike in situ systems, it sustains catalysis at pH 11.5 where Cu-DACH and Cu-DAPHEN fail — enabling selective oxidation of base-sensitive substrates. For ATRP, CuBr2/TMEDA ensures narrow dispersity and controlled kinetics, outperforming PMDETA. In Hay coupling, superior solubility across diverse solvents simplifies workup. Ideal for pharmaceutical, fine chemical, and advanced polymer synthesis.

Molecular Formula C12H34Cl2Cu2N4O2
Molecular Weight 464.42
CAS No. 30698-64-7
Cat. No. B2708046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCu-TMEDA catalyst
CAS30698-64-7
Molecular FormulaC12H34Cl2Cu2N4O2
Molecular Weight464.42
Structural Identifiers
SMILESCN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu]
InChIInChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2
InChIKeyXSGFQMSXIWLPOB-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cu-TMEDA Catalyst (CAS 30698-64-7): A Versatile Copper-TMEDA Complex for Aerobic Oxidation and Controlled Polymerization


Cu-TMEDA catalyst, chemically designated as Di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] chloride, is a dinuclear copper(II) coordination complex featuring bridging hydroxyl ligands and terminal TMEDA ligands [1]. It is a pre-formed, crystalline solid (m.p. 131-132 °C) that serves as a precursor for catalytically active Cu-TMEDA species in solution. The compound is widely employed in selective aerobic oxidations, often in conjunction with a TEMPO co-catalyst, and as a ligand system in Atom Transfer Radical Polymerization (ATRP). Its defined structure and air stability offer practical advantages over in situ-generated catalysts for reproducible reaction setup and method development .

Why Cu-TMEDA Catalyst Cannot Be Replaced by Other Copper-Diamine Complexes


While various copper-diamine complexes can catalyze similar transformations, their performance diverges significantly based on ligand architecture. Simple substitution with other diamines, such as DACH or DAPHEN, alters the catalyst's pH-dependent activity, kinetic profile, and long-term stability. For instance, Cu-TMEDA exhibits a unique, sustained activity at lower pH ranges (around 11.5) where other catalysts like Cu-DACH and Cu-DAPHEN deactivate or fail to initiate [1]. This pH tolerance is a direct consequence of the ligand's electronic and steric properties, which influence the stability of the catalytic intermediates. Furthermore, in polymerization applications, the use of a tridentate ligand like PMDETA, instead of the bidentate TMEDA, leads to uncontrolled, faster polymerization and broader molecular weight distributions, making Cu-TMEDA essential for achieving controlled polymer architectures [2].

Quantitative Evidence for Cu-TMEDA Catalyst's Differentiated Performance


Superior Activity at Lower pH for Aerobic Oxidation of Benzylic Alcohols

In a parallel screening study, Cu-TMEDA demonstrated sustained catalytic activity for the oxidation of veratryl alcohol at a lower pH (11.5), whereas Cu-DACH and Cu-DAPHEN showed negligible activity under the same conditions and required more alkaline media (pH > 12.5) for optimal performance [1].

Aerobic Oxidation Benzylic Alcohol Green Chemistry

Favorable Halide Effect and Activation Energy for Aerobic Oxidation

Computational studies reveal that the oxidation of CuCl-TMEDA proceeds via an end-on transition state, which has a lower activation energy compared to the side-on transition state involved in the oxidation of CuI-TMEDA [1].

Oxidation Kinetics DFT Calculation Reaction Mechanism

Controlled Polymerization vs. Uncontrolled Process in ATRP

In a reverse ATRP of methyl methacrylate, the CuBr2/TMEDA system produced a polymer with a well-controlled molecular weight distribution, whereas the analogous CuBr2/PMDETA system resulted in an uncontrolled, exothermic polymerization and a gel-like product [1].

ATRP Polymerization Controlled Radical Polymerization

Enhanced Solvent Versatility in Glaser-Hay Coupling

The Cu-TMEDA complex is notably soluble in a wider range of organic solvents compared to traditional copper(I) salts used in Glaser coupling, such as CuCl or CuI, which are often limited to ammonia or specific polar solvents [1]. This solubility profile allows for the reaction to be conducted in various media, increasing its practical utility.

Glaser Coupling Hay Coupling Alkyne Homocoupling

Optimal Application Scenarios for Cu-TMEDA Catalyst Based on Differentiated Evidence


Aerobic Oxidation of Acid-Sensitive or Base-Labile Substrates

When oxidizing alcohols that are unstable under highly alkaline conditions, Cu-TMEDA is the superior choice. Its demonstrated ability to catalyze the oxidation of veratryl alcohol at pH 11.5, where Cu-DACH and Cu-DAPHEN are inactive, allows for the selective transformation of sensitive molecules without substrate degradation [1]. This is particularly relevant for the synthesis of fine chemicals, pharmaceuticals, and natural products where functional group tolerance is critical.

Controlled Synthesis of Well-Defined Polymers via ATRP

For applications requiring precise control over polymer molecular weight and narrow dispersity (e.g., block copolymers, bioconjugates, advanced coatings), Cu-TMEDA is the ligand of choice over faster but uncontrolled systems like PMDETA. The CuBr2/TMEDA catalyst ensures a controlled/living polymerization, as evidenced by its well-behaved kinetics and soluble polymer products in reverse ATRP of MMA [2].

Hay Coupling for Symmetrical 1,3-Diynes in Diverse Solvent Systems

When synthesizing symmetrical 1,3-diynes via alkyne homocoupling, the use of the Cu-TMEDA complex (Hay coupling) is preferred over traditional Glaser coupling due to its enhanced solubility in a wide array of organic solvents [3]. This property simplifies the reaction workup and allows the coupling to be performed in solvents that are compatible with subsequent synthetic steps or large-scale processing.

Preparation of Dinuclear Copper Complexes for Mechanistic Studies

The pre-formed, crystalline nature of Cu-TMEDA catalyst (specifically the [Cu2(μ-OH)2(TMEDA)2]Cl2 complex) makes it an ideal precursor for generating well-defined catalytic intermediates for mechanistic investigations. This allows for reproducible kinetic studies and spectroscopic characterization of key species, as demonstrated in the isolation of Cu(I)(μ-I)2Cu(I) and Cu(II)(μ-OH)2Cu(II) cores during aerobic oxidation studies [4].

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